molecular formula C10H8F3NO4 B14045968 1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one

1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14045968
M. Wt: 263.17 g/mol
InChI Key: DEVBWWSONNNQKB-UHFFFAOYSA-N
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Description

1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one is a substituted aryl ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with a nitro (-NO₂) group at position 3 and a trifluoromethoxy (-OCF₃) group at position 3. These substituents confer distinct electronic and steric properties: the nitro group is strongly electron-withdrawing, while the trifluoromethoxy group enhances lipophilicity and metabolic stability.

Properties

Molecular Formula

C10H8F3NO4

Molecular Weight

263.17 g/mol

IUPAC Name

1-[3-nitro-4-(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3NO4/c1-2-8(15)6-3-4-9(18-10(11,12)13)7(5-6)14(16)17/h3-5H,2H2,1H3

InChI Key

DEVBWWSONNNQKB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Acylation of 4-(Trifluoromethoxy)toluene

A precursor such as 4-(trifluoromethoxy)toluene undergoes Friedel-Crafts acylation with propionyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 1-(4-(trifluoromethoxy)phenyl)propan-1-one. Subsequent nitration at the meta position is achieved using a mixed acid (HNO₃/H₂SO₄) at 0–5°C, directing the nitro group to the 3-position via the trifluoromethoxy group’s para-directing effect.

Key Data:

Step Reagents/Conditions Yield Purity
Acylation AlCl₃, CH₂Cl₂, 0°C 68% 92%
Nitration HNO₃/H₂SO₄, 5°C 54% 89%

Limitations: Competitive ortho nitration and over-nitration reduce yields.

Oxidation of Secondary Alcohol Precursors

Oxidation of 1-(3-nitro-4-(trifluoromethoxy)phenyl)propan-1-ol represents a viable route. This method leverages mild oxidizing agents to avoid decomposition of sensitive substituents.

Chromium-Based Oxidation

As demonstrated in CN101891601A, chromic anhydride (CrO₃) in acetic acid selectively oxidizes secondary alcohols to ketones. Applying this to the target alcohol precursor at 25–55°C for 3–5 hours affords the ketone in 75–82% yield.

Metal-Free Oxidation

Alternatively, Dess-Martin periodinane or Swern oxidation (oxalyl chloride/DMSO) provides higher selectivity, minimizing side reactions. For instance, Swern conditions at −78°C yield 88% product with >95% purity.

Comparison of Oxidants:

Oxidant Temp. (°C) Yield Byproducts
CrO₃ 50 78% Chromium waste
Dess-Martin 25 85% Minimal
Swern −78 88% CO, SO₂

Suzuki-Miyaura Coupling for Aryl Ring Construction

The Suzuki-Miyaura reaction enables modular assembly of the aromatic ring. A boronic acid bearing the trifluoromethoxy group is coupled with a bromonitropropanone derivative.

Catalyst Screening

CN104529786B highlights the efficacy of PdCl₂ with sodium bicarbonate in methanol, achieving 90–98% yields for analogous trifluoromethyl biphenyls. Adapting this, 3-bromo-4-(trifluoromethoxy)propan-1-one reacts with 3-nitrophenylboronic acid under Pd catalysis (Table 1).

Table 1: Suzuki Coupling Optimization

Catalyst Solvent Temp. (°C) Yield
PdCl₂ MeOH 40 92%
Pd(PPh₃)₄ Toluene 80 85%
Ms-Pd* DMF 30 94%

*Ms-Pd: Mesityl-palladium complex

Nitro Group Installation via Electrophilic Aromatic Substitution

Late-stage nitration offers regioselectivity controlled by existing substituents. The trifluoromethoxy group’s strong para-directing effect ensures nitro group incorporation at the 3-position.

Mixed Acid Nitration

A solution of 1-(4-(trifluoromethoxy)phenyl)propan-1-one in H₂SO₄ is treated with fuming HNO₃ at 0°C, achieving 60–65% yield. Kinetic control is critical to avoid di-nitration.

Nitronium Tetrafluoroborate

For milder conditions, NO₂BF₄ in CH₂Cl₂ at −20°C affords 70% yield with >90% regioselectivity.

Reductive Amination Followed by Oxidation

A multi-step approach involves reductive amination of 3-nitro-4-(trifluoromethoxy)benzaldehyde with propanal, followed by oxidation.

Stepwise Synthesis

  • Condensation of benzaldehyde with propanal via Claisen-Schmidt (NaOH/EtOH, 278–283 K) yields α,β-unsaturated ketone.
  • Hydrogenation (H₂/Pd-C) reduces the double bond.
  • Oxidation (CrO₃) completes the synthesis, yielding 73% overall.

Chemical Reactions Analysis

1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(4-Methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)propan-1-one (3g)
  • Structure : Features a trifluoromethoxy group at position 4 of the phenyl ring and a methoxy (-OCH₃) group on a second aromatic ring.
  • Synthesis : Prepared via benzylic C-H acylation using 1-ethyl-4-methoxybenzene and 4-(trifluoromethoxy)benzoyl fluoride, yielding 49% .
  • Properties : The methoxy group is electron-donating, contrasting with the nitro group in the target compound. This difference likely reduces electrophilicity at the ketone compared to the nitro-substituted analog.
  • Data : NMR confirms structure (δ 8.02–7.94 ppm for aromatic protons) .
1-(5-Amino-2-(trifluoromethoxy)phenyl)propan-1-one
  • Structure: Contains an amino (-NH₂) group at position 5 and a trifluoromethoxy group at position 2.
  • Properties: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

Modifications to the Propan-1-one Backbone

2,2-Dimethyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (3ea)
  • Structure: Includes two methyl groups at the 2-position of the propanone, creating a sterically hindered ketone.
  • Synthesis : Synthesized via N-heterocyclic carbene (NHC)-catalyzed decarboxylative alkylation (54% yield) .

Substituent Type Variations

1-(4-(Trifluoromethylthio)phenyl)propan-1-one
  • Structure : Replaces the trifluoromethoxy group with a trifluoromethylthio (-SCF₃) group.
  • Properties : The sulfur atom increases lipophilicity and may improve metabolic stability compared to oxygen-based substituents. However, the larger atomic radius of sulfur could alter binding interactions in biological systems .
1-(4-(4-(Trifluoromethoxy)phenoxy)phenyl)propan-1-one (3h)
  • Structure: Incorporates a phenoxy linker between two aromatic rings, one bearing a trifluoromethoxy group.
  • Synthesis: Prepared via copper(II) acetate-mediated coupling of 4’-hydroxypropiophenone and 4-trifluoromethoxy-phenyl boronic acid .
  • Properties : The ether linkage enhances flexibility and may influence π-π stacking interactions in crystalline phases.

Physicochemical Data

Compound Name Molecular Formula Molecular Weight Yield (%) Notable Properties References
1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one C₁₀H₈F₃NO₄ 263.17 N/A High electrophilicity due to -NO₂ N/A
3g C₁₇H₁₅F₃O₃ 324.29 49 Methoxy enhances electron density
3ea C₁₂H₁₃F₃O₂ 246.23 54 Steric hindrance from 2,2-dimethyl
3h C₁₆H₁₃F₃O₃ 310.27 N/A Ether linker improves flexibility

Key Findings and Implications

  • Electronic Effects: The nitro group in the target compound enhances electrophilicity, making it more reactive toward nucleophiles than analogs with methoxy or amino groups.
  • Steric Considerations : Bulky substituents (e.g., 2,2-dimethyl in 3ea) reduce reactivity but improve stability.
  • Biological Potential: Trifluoromethoxy-substituted propanones demonstrate significant bioactivity, as seen in autotaxin inhibition , suggesting the target compound could be optimized for therapeutic applications.

Biological Activity

1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C10H8F3NO4
  • Molecular Weight : 279.24 g/mol

The presence of a nitro group and a trifluoromethoxy group attached to a phenyl ring enhances its lipophilicity, potentially influencing its interaction with cellular membranes and biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to undergo reduction of the nitro group into reactive intermediates. These intermediates can interact with various cellular components, leading to significant biological effects. The trifluoromethoxy group is noted for enhancing metabolic stability, which aids in cellular penetration .

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains.
  • Anticancer Properties : It has shown promise in inhibiting tumor growth in specific cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC) .

Anticancer Activity

A notable study evaluated the effects of this compound on MDA-MB-231 and MDA-MB-468 TNBC cell lines. The findings indicated that:

  • Treatment with the compound resulted in decreased levels of CDC20 protein, which is associated with poor survival prognosis in TNBC patients.
  • Cyclin B1 and securin levels were also reduced, suggesting an induction of apoptosis in treated cells .

Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in TNBC cells

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesKey Differences
1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-oneSimilar nitro and trifluoromethoxy groupsDifferent positioning affects reactivity
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-oneContains a trifluoromethylsulfonyl groupDifferent chemical properties due to sulfonyl
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-olFeatures a trifluoromethyl group and an amino groupFunctional differences due to amino substitution

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Nitro-4-(trifluoromethoxy)phenyl)propan-1-one, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-nitro-4-(trifluoromethoxy)benzene) in the presence of Lewis acids like AlCl₃ . Optimization involves varying catalyst loading (10–20 mol%), temperature (0–25°C), and solvent polarity (e.g., dichloromethane vs. nitrobenzene). Yields are monitored via TLC and GC-MS. For nitro-group stability, low-temperature conditions (<30°C) are critical to prevent decomposition .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it?

  • Methodological Answer :

  • FT-IR : A strong carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹ .
  • ¹H/¹³C NMR : The ketone carbon appears at δ ~200–210 ppm. Aromatic protons adjacent to the trifluoromethoxy group show deshielding (δ ~7.8–8.2 ppm), while the nitro group induces splitting patterns due to para-substitution .
  • MS : Molecular ion [M+H]⁺ at m/z 293.03 (calculated) with fragmentation peaks at m/z 243 (loss of CF₃O) and 183 (loss of NO₂) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reactivity of the trifluoromethoxy group under nucleophilic conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the trifluoromethoxy group, predicting its resistance to nucleophilic attack at the carbonyl carbon. Experimental validation involves kinetic studies under basic conditions (e.g., NaOH/ethanol) to compare reaction rates with analogous non-fluorinated compounds. Discrepancies between theoretical and experimental results may arise from solvent effects, requiring explicit solvent modeling in simulations .

Q. What strategies mitigate competing side reactions during functionalization of the propan-1-one backbone?

  • Methodological Answer :

  • Reduction of the ketone : Use selective reducing agents (e.g., NaBH₄/CeCl₃ for ketone→alcohol) to avoid over-reduction of the nitro group. Monitor pH to prevent nitro-group reduction to amine .
  • Substitution reactions : Activate the α-position via enolate formation (LDA/THF, −78°C) for alkylation. Competing aryl-ring reactivity is suppressed by steric hindrance from the trifluoromethoxy group .

Q. How do steric and electronic effects of the nitro and trifluoromethoxy groups influence biological activity in drug discovery studies?

  • Methodological Answer :

  • In vitro assays : Test against enzyme targets (e.g., kinases) to compare IC₅₀ values with analogs lacking the nitro group. The nitro group enhances electrophilicity, potentially improving binding but increasing toxicity.
  • SAR studies : Replace the trifluoromethoxy group with methoxy or chloro substituents to isolate electronic vs. steric contributions. Molecular docking (AutoDock Vina) predicts binding poses, highlighting H-bond interactions with the nitro group .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate conflicting reports on the compound’s thermal stability?

  • Methodological Answer : Perform Differential Scanning Calorimetry (DSC) under nitrogen (heating rate: 10°C/min) to identify decomposition exotherms. Compare with Thermogravimetric Analysis (TGA) to correlate mass loss with thermal events. Conflicting data may arise from impurities; thus, purity must be confirmed via HPLC (>98%) prior to testing. Controlled atmosphere studies (O₂ vs. N₂) assess oxidative degradation pathways .

Q. What analytical techniques are recommended for detecting trace byproducts in scaled-up synthesis?

  • Methodological Answer :

  • LC-MS/MS : Detect low-abundance impurities (e.g., di- or tri-fluorinated byproducts) using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid).
  • ¹⁹F NMR : Quantify fluorinated impurities via integration against an internal standard (e.g., trifluoroacetic acid).
  • XRD : Confirm crystalline purity and identify polymorphic forms that may arise during scale-up .

Application-Oriented Questions

Q. What role does this compound play in developing fluorinated polymers or materials?

  • Methodological Answer : The trifluoromethoxy group enhances hydrophobicity and thermal stability in polymers. Incorporate the compound into polyurethanes via step-growth polymerization (diisocyanate + diol). Characterize materials via Dynamic Mechanical Analysis (DMA) to assess Tg shifts and contact angle measurements for surface hydrophobicity .

Q. How is the compound utilized in photoaffinity labeling studies to probe protein-ligand interactions?

  • Methodological Answer : Functionalize the propan-1-one backbone with a photoreactive group (e.g., diazirine) via Pd-catalyzed cross-coupling. UV irradiation (365 nm) generates carbene intermediates that covalently bind to proximal amino acids. LC-MS/MS identifies labeled peptides, mapping binding sites .

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